
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is a complex organophosphorus compound It features a unique structure with multiple phenoxy and phenyl groups, as well as sulfur and tin atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized by reacting appropriate phosphorus and tin precursors under controlled conditions.
Introduction of Phenoxy Groups: The phenoxy groups are introduced through nucleophilic substitution reactions, where 4-methylphenol reacts with the core structure.
Addition of Phenyl Groups: The phenyl groups are added via electrophilic aromatic substitution reactions.
Incorporation of Sulfur Atoms: Sulfur atoms are incorporated through thiolation reactions, using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organophosphorus derivatives.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,5,5-Tetrakis(phenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
- 1,1,5,5-Tetrakis(4-chlorophenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
Uniqueness
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is unique due to the presence of 4-methylphenoxy groups, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
118132-62-0 |
|---|---|
Molekularformel |
C40H38O4P2S4Sn |
Molekulargewicht |
891.7 g/mol |
IUPAC-Name |
[bis(4-methylphenoxy)phosphinothioylsulfanyl-diphenylstannyl]sulfanyl-bis(4-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/2C14H15O2PS2.2C6H5.Sn/c2*1-11-3-7-13(8-4-11)15-17(18,19)16-14-9-5-12(2)6-10-14;2*1-2-4-6-5-3-1;/h2*3-10H,1-2H3,(H,18,19);2*1-5H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DAGWCEQQBFJPKN-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)S[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)SP(=S)(OC5=CC=C(C=C5)C)OC6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
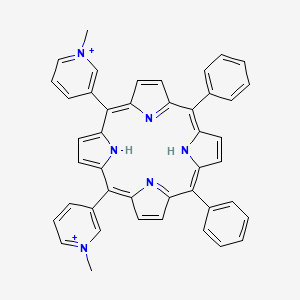
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
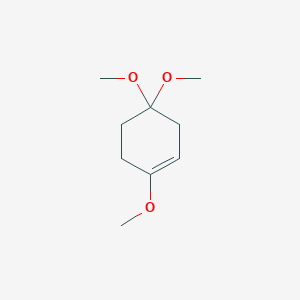
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


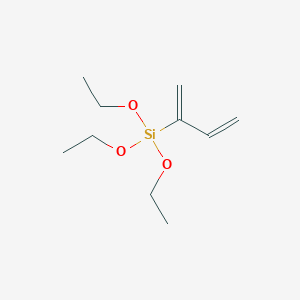
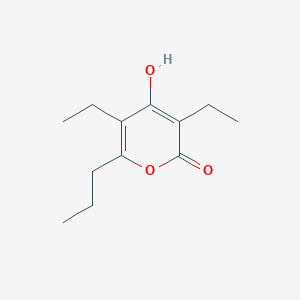
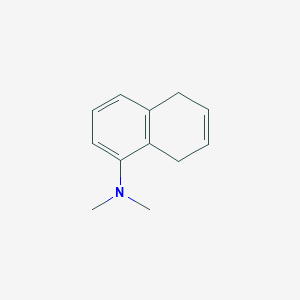
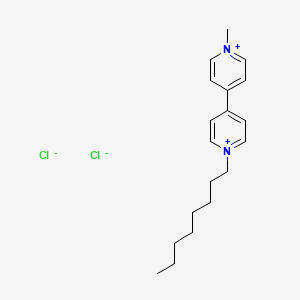

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
